molecular formula C19H25N5O2 B2610892 2-cyclopentyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207017-04-6

2-cyclopentyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2610892
CAS No.: 1207017-04-6
M. Wt: 355.442
InChI Key: UULWDKPJHHWNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has been conducted on the synthesis of new heterocyclic compounds incorporating similar pyrazole and pyrimidine moieties. These studies highlight the antimicrobial activity of synthesized compounds, demonstrating their potential as leads for developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Activity and Molecular Docking

  • Novel pyrimidinopyrazole derivatives have been synthesized and shown to exhibit significant in vitro antitumor activity against specific cancer cell lines. Molecular docking studies were also performed to understand the interaction between these compounds and biological targets, offering insights into their mechanism of action and guiding the design of more effective antitumor agents (Fahim, Elshikh, & Darwish, 2019).

Synthesis of Novel Isoxazolines and Isoxazoles

  • The synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. This research underscores the versatility of pyrimidin-pyrazole frameworks in generating diverse heterocyclic systems, which could have various pharmaceutical and material science applications (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Properties

IUPAC Name

2-cyclopentyl-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-11-12(2)20-19(22-18(11)26)24-16(10-15(23-24)14-7-8-14)21-17(25)9-13-5-3-4-6-13/h10,13-14H,3-9H2,1-2H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULWDKPJHHWNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)CC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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